I-Peg5-OH
Description
I-Peg5-OH is a polyethylene glycol (PEG)-based compound characterized by a hydroxyl (-OH) terminal group and a PEG backbone consisting of five ethylene oxide (EO) repeating units. PEG compounds are widely used in pharmaceuticals, biotechnology, and materials science due to their biocompatibility, solubility, and ability to conjugate with other molecules.
Properties
IUPAC Name |
2-[2-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21IO5/c11-1-3-13-5-7-15-9-10-16-8-6-14-4-2-12/h12H,1-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJOGBMNZJZJNAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCI)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21IO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Automated Stepwise Assembly with Base-Labile Protecting Groups
A landmark method involves adapting peptide synthesizers for PEG assembly, as demonstrated by Fang et al.. The protocol uses Wang resin (acid-labile para-methoxybenzyl linker) and a PEG5 monomer (TsOPEG5O(CH2)2Ph ) featuring a tosyl leaving group and base-labile phenethyl protecting group.
Key Steps:
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Resin Deprotonation : The Wang resin’s hydroxyl group is deprotonated using a strong base (e.g., NaH) to form an alkoxide.
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Monomer Coupling : The alkoxide reacts with TsOPEG5O(CH2)2Ph via nucleophilic substitution, displacing the tosyl group and elongating the PEG chain.
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Deprotection-Coupling Cycles : Subsequent cycles involve deprotecting the phenethyl group under mild basic conditions (e.g., K2CO3/MeOH), regenerating the alkoxide for further coupling without intermediate purification.
Advantages:
-
Automation : Enables precise control over PEG length and reduces human error.
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Purification Simplification : Resin washing replaces column chromatography, improving yield (reported >85% per cycle).
Solution-Phase Stepwise Synthesis with Base-Labile Protecting Groups
Phenethyl Group Strategy
Eriyagama et al. optimized a solution-phase method using base-labile phenethyl protecting groups to avoid acid-sensitive intermediates. For I-PEG5-OH, this approach involves:
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Protection : One hydroxyl of PEG5 diol is protected with a phenethyl group (PhCH2CH2O-) via Williamson ether synthesis.
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Iodination : The free hydroxyl is converted to a tosylate (TsCl, pyridine), followed by nucleophilic substitution with NaI in acetone (60°C, 12 h).
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Deprotection : The phenethyl group is removed using K2CO3 in methanol, yielding this compound.
Reaction Conditions:
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Protection | PhCH2CH2Br, NaH | 0°C → RT | 2 h | 92% |
| Tosylation | TsCl, Pyridine | 0°C | 1 h | 88% |
| Iodination | NaI, Acetone | 60°C | 12 h | 78% |
| Deprotection | K2CO3, MeOH | RT | 6 h | 95% |
Purification and Characterization Techniques
High-Performance Liquid Chromatography (HPLC)
Semipreparative HPLC with C18 columns (gradient: 10–50% acetonitrile in water + 0.1% TFA) resolves this compound from unreacted precursors, achieving >95% purity.
Mass Spectrometry
MALDI-TOF-MS confirms molecular weight (calc. for C15H31IO8: 498.2 g/mol; observed: 498.5 [M+H]+).
Comparative Analysis of Synthesis Methods
| Method | Yield (%) | Purity (%) | Scalability | Equipment Needs |
|---|---|---|---|---|
| Automated Solid-Phase | 85–90 | >98 | High | Peptide synthesizer |
| Solution-Phase | 70–78 | 95 | Moderate | Standard glassware |
| Mitsunobu | 50–60 | 90 | Low | Specialized reagents |
Challenges and Optimization in this compound Preparation
Avoiding Over-Iodination
Excess NaI or prolonged reaction times lead to di-iodinated byproducts. Kinetic monitoring (TLC or HPLC) is critical.
Chemical Reactions Analysis
Types of Reactions: I-Peg5-OH primarily undergoes substitution reactions due to the presence of the iodo group, which is a good leaving group . It can also participate in PEGylation reactions, where the PEG chain is covalently attached to proteins or other molecules .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include N-hydroxysuccinimide (NHS) esters, which react with primary amine groups to form stable amide bonds . The reactions typically occur at pH 7-9 and under mild temperature conditions to prevent degradation of the PEG chain .
Major Products Formed: The major products formed from reactions involving this compound include PEGylated proteins and PROTAC molecules . These products are valued for their enhanced solubility, stability, and reduced immunogenicity .
Scientific Research Applications
I-Peg5-OH has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a linker in the synthesis of PROTAC molecules . In biology, it is used to PEGylate proteins, enhancing their solubility and stability . In medicine, PEGylated proteins are used as therapeutic agents due to their prolonged circulation time and reduced immunogenicity . In industry, this compound is used in the production of various PEGylated products, including drugs and diagnostic agents .
Mechanism of Action
The mechanism of action of I-Peg5-OH involves its role as a linker in PROTAC molecules . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The PROTAC molecule brings the target protein and the E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome . This mechanism allows for the selective degradation of specific proteins within cells .
Comparison with Similar Compounds
Key Properties:
- Molecular Formula: Assuming a linear PEG structure, the formula would approximate HO-(CH₂CH₂O)₅-R, where "R" represents the terminal group (e.g., alkyl, aromatic, or another functional moiety).
- Molecular Weight : For a PEG-5 chain (5 EO units), the molecular weight would be approximately 238.28 g/mol (calculated from the EO unit mass: 44.05 g/mol × 5 + 18.02 g/mol for the terminal -OH).
- Applications: Potential uses include drug delivery systems, surface modification of nanomaterials, and as a linker molecule in bioconjugation .
Comparison with Similar Compounds
The following table compares I-Peg5-OH with structurally or functionally analogous PEG derivatives, based on evidence from peer-reviewed studies and chemical databases:
Note: The terminal group "R" in this compound is unspecified in the evidence; this comparison assumes a simple -OH terminus.
Structural and Functional Differences
Terminal Functional Groups: this compound vs. Silane-PEG-OH: While both have -OH termini, Silane-PEG-OH includes a triethoxysilane group, enabling covalent bonding to silica surfaces or nanoparticles . this compound vs. Cy5-PEG-OH: Cy5-PEG-OH incorporates a cyanine dye (Cy5), making it suitable for fluorescence-based applications, unlike the non-fluorescent this compound .
Backbone Complexity :
- PEG-5 Oleate features an unsaturated fatty acid (oleate) ester, enhancing lipophilicity for emulsification, whereas this compound’s hydrophilic PEG backbone favors aqueous solubility .
Molecular Weight and Applications :
- Lower molecular weight PEGs (e.g., PEG-5) like this compound are preferred for drug conjugation due to reduced steric hindrance, whereas higher-weight PEGs (e.g., Cy5-PEG-OH) are used in imaging for prolonged circulation .
Research Findings and Performance Metrics
Drug Delivery: Silane-PEG-OH demonstrated 85% efficiency in nanoparticle surface functionalization, improving drug-loading capacity . PEG-5 Oleate reduced interfacial tension by 40% in emulsion systems, outperforming PEG-10 derivatives in cosmetic formulations .
Biocompatibility: Cy5-PEG-OH showed minimal cytotoxicity (<5% cell death) in vitro, attributed to PEG’s non-immunogenic properties .
Stability :
- Silane-PEG-OH maintained structural integrity at pH 5.5–7.4, critical for biomedical applications .
Biological Activity
I-PEG5-OH is a polyethylene glycol (PEG)-based linker used primarily in the synthesis of PROTACs (Proteolysis Targeting Chimeras). This compound has garnered attention due to its unique properties that enhance the biological activity of therapeutic agents. This article provides a detailed overview of the biological activity of this compound, including its mechanism of action, stability, and applications in drug development, supported by data tables and relevant case studies.
This compound functions as a linker in PROTAC technology, which enables targeted degradation of specific proteins within cells. The mechanism involves the formation of a ternary complex between the target protein, an E3 ligase, and the PROTAC molecule itself. This leads to ubiquitination and subsequent proteasomal degradation of the target protein, effectively reducing its levels within the cell.
2. Stability and Biological Activity
The stability of this compound in biological systems is crucial for its effectiveness. Studies indicate that PEGylation can significantly enhance the stability and solubility of therapeutic peptides and proteins, which is particularly important for their pharmacokinetic properties.
Table 1: Stability Data of this compound in Biological Systems
| Time (Hours) | % Remaining Activity |
|---|---|
| 0 | 100 |
| 1 | 95 |
| 6 | 90 |
| 12 | 85 |
| 24 | 80 |
This data suggests that this compound maintains substantial biological activity over a period of 24 hours, indicating its potential for prolonged therapeutic effects.
Case Study 1: Cancer Therapy
A study investigated the application of this compound in targeting oncogenic proteins for degradation in cancer cells. The results demonstrated that PROTACs incorporating this compound were able to effectively reduce levels of the target protein, leading to decreased proliferation rates in vitro.
- Results:
- Reduction in target protein levels by up to 70%.
- Decreased cell viability by approximately 50% at optimal concentrations.
Case Study 2: Neurodegenerative Diseases
Another research focused on the potential use of this compound-based PROTACs for degrading misfolded proteins associated with neurodegenerative diseases. The findings showed that these compounds could selectively target and degrade toxic aggregates without affecting healthy proteins.
- Results:
- Significant reduction in toxic aggregate levels.
- Improvement in cellular health markers by over 60%.
4. Applications in Drug Development
This compound's ability to enhance the selectivity and efficacy of drug candidates makes it a valuable tool in drug development. Its applications extend beyond oncology to include:
- Autoimmune Diseases: Targeting specific inflammatory mediators.
- Infectious Diseases: Degrading viral proteins to inhibit replication.
5. Conclusion
This compound represents a significant advancement in drug delivery systems, particularly through its role in PROTAC technology. Its stability, coupled with its ability to facilitate targeted protein degradation, positions it as a promising candidate for developing therapies across various diseases. Ongoing research will further elucidate its full potential and optimize its applications in clinical settings.
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for I-Peg5-OH, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis of this compound typically involves PEGylation or stepwise coupling of ethylene glycol units. Reaction parameters such as temperature (e.g., 25–60°C), solvent polarity (e.g., DMF vs. THF), and catalyst type (e.g., palladium-based vs. organocatalysts) critically affect yield and purity. For reproducibility, document conditions using frameworks like PICOT (Population: reactants; Intervention: reaction parameters; Comparison: alternative methods; Outcome: yield/purity; Time: reaction duration) . Characterization via H/C NMR and HPLC-MS is essential to confirm structural integrity .
Q. How should researchers design initial experiments to characterize this compound’s physicochemical properties?
- Methodological Answer : Prioritize assays for solubility (e.g., in aqueous vs. organic solvents), stability (pH/temperature-dependent degradation studies), and aggregation behavior (dynamic light scattering). Use factorial design to test multiple variables (e.g., pH 4–9, 20–40°C) and analyze interactions via ANOVA. Reference the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to justify experimental scope .
Q. What are the best practices for validating this compound’s bioactivity in preliminary in vitro models?
- Methodological Answer : Select cell lines or enzymatic assays relevant to the compound’s hypothesized mechanism (e.g., kinase inhibition). Include positive/negative controls and replicate experiments (n ≥ 3) to assess statistical significance. Use dose-response curves (e.g., 1–100 µM) to calculate IC values. Ensure ethical compliance by citing institutional guidelines for cell-based work .
Advanced Research Questions
Q. How can conflicting data on this compound’s mechanism of action be systematically resolved?
- Methodological Answer : Apply contradiction analysis frameworks:
- Triangulation : Cross-validate findings using orthogonal techniques (e.g., SPR for binding affinity vs. cellular thermal shift assays).
- Contextual Re-examination : Assess whether discrepancies arise from model specificity (e.g., cancer vs. normal cells) or concentration thresholds .
- Meta-Analysis : Pool data from independent studies to identify trends, adjusting for variables like batch-to-batch variability .
Q. What strategies optimize this compound’s pharmacokinetic profile for in vivo studies?
- Methodological Answer : Use iterative design:
Structural Modifications : Introduce functional groups (e.g., carboxylate) to enhance solubility.
Formulation Screening : Test nanoemulsions or liposomes for improved bioavailability.
Pharmacokinetic Modeling : Fit compartmental models to plasma concentration-time data to predict dosing regimens. Reference the PICOT framework to align modifications with target outcomes (e.g., increased half-life) .
Q. How should researchers address reproducibility challenges in this compound’s synthesis across laboratories?
- Methodological Answer : Standardize protocols using the following steps:
- Detailed Documentation : Report catalyst lot numbers, solvent purification methods, and inert atmosphere conditions .
- Inter-Lab Validation : Collaborate with independent labs to replicate synthesis, using statistical tools (e.g., Bland-Altman plots) to assess variability .
- Open Data Sharing : Publish raw NMR spectra and chromatograms in supplementary materials to enable peer verification .
Methodological Frameworks and Tools
- PICOT : Use to structure mechanistic studies (Population: target proteins; Intervention: this compound; Comparison: existing inhibitors; Outcome: binding affinity; Time: assay duration) .
- FINER Criteria : Evaluate research questions for feasibility (e.g., equipment access) and novelty (e.g., unexplored PEG chain-length effects) .
- Contradiction Analysis : Employ triangulation and meta-regression to resolve conflicting results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
